methyl 5-[4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]thiophene-2-carboxylate
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Overview
Description
Methyl 5-[4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]thiophene-2-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-[4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]thiophene-2-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of multiple reactive sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 5-[4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 5-[4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]thiophene: Shares the thiophene ring structure but lacks the pyrrole and pyridine rings.
Indole Derivatives: Contains a similar heterocyclic structure but with an indole core instead of thieno[2,3-b]pyridine.
Uniqueness
Methyl 5-[4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]thiophene-2-carboxylate is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H18N2O3S2 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
methyl 5-[4-(methoxymethyl)-6-methyl-3-pyrrol-1-ylthieno[2,3-b]pyridin-2-yl]thiophene-2-carboxylate |
InChI |
InChI=1S/C20H18N2O3S2/c1-12-10-13(11-24-2)16-17(22-8-4-5-9-22)18(27-19(16)21-12)14-6-7-15(26-14)20(23)25-3/h4-10H,11H2,1-3H3 |
InChI Key |
ODQFFOQGRMZJAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C(SC2=N1)C3=CC=C(S3)C(=O)OC)N4C=CC=C4)COC |
Origin of Product |
United States |
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